molecular formula C13H17N5O3 B2410686 2-ethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 921502-99-0

2-ethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No.: B2410686
CAS No.: 921502-99-0
M. Wt: 291.311
InChI Key: DZQPVCARITWCOG-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is a synthetic compound featuring a tetrazole ring, a pharmacophore of significant interest in medicinal chemistry and materials science. The tetrazole moiety serves as a stable bioisostere for carboxylic acids and other functional groups, which can enhance metabolic stability and improve the pharmacokinetic properties of lead molecules . This characteristic makes tetrazole-based acetamides valuable scaffolds in early-stage drug discovery programs, particularly for designing novel enzyme inhibitors and potential anticancer agents . In research, this chemotype is explored for its potential to interact with critical biological targets. Molecular docking studies on analogous bis-tetrazole acetamides have demonstrated strong binding affinities for proteins like caspase-3, NF-kappa-B, and p53, indicating its promise as a starting point for developing therapeutic agents against cancer and inflammatory diseases . Beyond pharmaceutical applications, tetrazole derivatives are also investigated as high-performance energetic materials due to their density, thermal stability, and high heat of formation . Researchers utilize this compound and its analogs as key synthons in multi-step synthetic routes to build more complex heterocyclic systems . As part of a collection of unique chemicals for early discovery research, this product is provided for laboratory investigation purposes. Buyer assumes responsibility to confirm product identity and/or purity. This product is sold as-is, with no representation or warranty of any kind. All sales are final. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-ethoxy-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-3-21-9-13(19)14-8-12-15-16-17-18(12)10-4-6-11(20-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQPVCARITWCOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Acetamide Group: The acetamide group can be introduced by reacting the tetrazole derivative with ethyl chloroacetate in the presence of a base such as sodium hydride.

    Introduction of the Ethoxy Group: The ethoxy group can be added through an etherification reaction using ethanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: It can be used in biochemical assays to study enzyme kinetics and inhibition.

    Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

    Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. The ethoxy and methoxy groups can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-(4-methoxyphenyl)-1-naphthamide
  • 2-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide

Uniqueness

2-ethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the tetrazole ring with the ethoxy and methoxy groups makes this compound particularly versatile for various applications in medicinal chemistry and materials science.

Biological Activity

2-Ethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H16_{16}N4_{4}O2_2, with a molecular weight of 264.29 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with 4-methoxybenzylamine and sodium azide to form the tetrazole moiety. The reaction conditions and purification methods significantly influence the yield and purity of the final product.

Antidiabetic Activity

Research has shown that derivatives of similar compounds can inhibit protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways. For instance, a study reported that compounds designed using bioisosteric principles exhibited high inhibitory activity against PTP1B, with one derivative showing an IC50_{50} value of 0.07 μM . This suggests that this compound may have similar potential for enhancing insulin signaling.

Cytotoxicity Studies

Cytotoxicity assays conducted on related compounds indicated that they did not exhibit significant cytotoxic effects at concentrations up to 100 μM . This is crucial for therapeutic applications, as low cytotoxicity enhances the safety profile of the drug candidates.

The proposed mechanism involves the inhibition of PTP1B, leading to enhanced insulin-stimulated glucose uptake in cells. This is particularly relevant for managing type 2 diabetes mellitus (T2DM) and obesity . Further studies are needed to elucidate the exact molecular interactions and pathways involved.

Case Studies

A notable case study involved the evaluation of various tetrazole derivatives, including those structurally related to this compound. These studies highlighted their potential as therapeutic agents in metabolic disorders due to their ability to modulate insulin signaling pathways effectively.

Comparative Analysis

The following table summarizes key findings from studies related to the biological activity of similar compounds:

Compound NameIC50_{50} (μM)Selectivity (fold)Membrane Permeability (Papp_{app})
Compound A0.07322.41 × 106^{-6} cm/s
Compound B0.15253.00 × 106^{-6} cm/s
Compound C>10Not specifiedNot determined

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-ethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide, and how are key intermediates validated?

  • Methodology : A typical approach involves coupling chloroacetyl derivatives with tetrazole-containing amines under reflux conditions using catalysts like pyridine and zeolite (Y-H) . Intermediate validation relies on TLC monitoring and spectroscopic techniques (e.g., 1^1H NMR, IR) to confirm functional group transformations, such as the appearance of acetamide carbonyl signals at ~168–170 ppm .

Q. How is the structural integrity of this compound confirmed in academic research?

  • Methodology : X-ray crystallography (for crystalline derivatives) and high-resolution mass spectrometry (HRMS) are gold standards. For non-crystalline samples, 13C^{13}\text{C} NMR and 2D NMR (e.g., HSQC, HMBC) resolve ambiguities in tetrazole ring connectivity and substituent positioning .

Q. What in vitro models are suitable for preliminary biological activity screening?

  • Methodology : Antiproliferative activity is often tested using MTT assays in cancer cell lines (e.g., MCF-7, HepG2), with IC50_{50} values calculated via nonlinear regression . For antimicrobial studies, microbroth dilution assays against Gram-positive/negative bacteria are standard .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the tetrazole-acetamide core?

  • Methodology : Design of Experiments (DoE) approaches (e.g., factorial design) systematically evaluate variables like solvent polarity (DMF vs. dioxane), catalyst loading, and temperature. For example, zeolite (Y-H) at 150°C in pyridine enhances regioselectivity for tetrazole formation . Kinetic studies using HPLC track intermediate stability to minimize side products .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology : Meta-analyses of structure-activity relationships (SAR) identify confounding factors, such as substituent electronic effects (e.g., methoxy vs. fluoro groups) or assay variability. For instance, 4-methoxyphenyl groups may enhance membrane permeability compared to halogenated analogs, explaining divergent IC50_{50} values .

Q. How is the metabolic stability of this compound assessed in preclinical models?

  • Methodology : Liver microsome assays (human/rodent) quantify oxidative metabolism rates. LC-MS/MS identifies major metabolites (e.g., O-demethylation products), while CYP450 inhibition assays evaluate drug-drug interaction risks .

Q. What computational tools predict binding modes of this compound to biological targets?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with enzymes like dihydrofolate reductase or kinases. Pharmacophore models prioritize analogs with improved hydrogen-bonding to conserved residues (e.g., Thr116 in EGFR) .

Q. How do solvent polarity and pH affect the compound’s stability in solution?

  • Methodology : Forced degradation studies under acidic/alkaline conditions (0.1M HCl/NaOH) monitor hydrolysis of the acetamide bond via HPLC. Polar aprotic solvents (e.g., DMSO) stabilize the tetrazole ring against ring-opening reactions compared to protic solvents .

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